
Tubulin inhibitor 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin Inhibitor 8 is a compound that targets the tubulin-microtubules system, which is crucial for cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a valuable agent in cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 8 typically involves multiple steps, including Hantzsch synthesis, reductive amination, and amide formation . For example, the synthesis of tubulin polymerization inhibitors like 9-azido-α-noscapine involves mild reaction conditions using t-butyl nitrite and trimethylsilyl azide in acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring purity and yield. This often requires optimization of reaction conditions and the use of continuous flow reactors to maintain consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Tubulin Inhibitor 8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Tubulin Inhibitor 8 has a wide range of scientific research applications:
Chemistry: Used as a tool to study microtubule dynamics and polymerization.
Biology: Helps in understanding cell division and intracellular transport mechanisms.
Medicine: Primarily used in cancer therapy to inhibit tumor growth by disrupting cell division.
Mecanismo De Acción
Tubulin Inhibitor 8 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells . The compound acts as a molecular plug that sterically inhibits the conformational switch in the α-tubulin subunit, preventing the growth of microtubules .
Comparación Con Compuestos Similares
Colchicine: Binds to the same site on tubulin and inhibits microtubule polymerization.
Taxanes (e.g., Paclitaxel): Stabilize microtubules and prevent their depolymerization.
Vinca Alkaloids (e.g., Vinblastine): Inhibit microtubule assembly.
Uniqueness of Tubulin Inhibitor 8: Unlike other tubulin inhibitors, this compound has a unique binding mechanism that allows it to act as a molecular plug, making it highly effective in disrupting microtubule dynamics . Additionally, it has shown promising results in overcoming drug resistance, a common issue with other tubulin inhibitors .
Propiedades
Fórmula molecular |
C21H14N2O3 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
10-(4-methoxybenzoyl)phenoxazine-3-carbonitrile |
InChI |
InChI=1S/C21H14N2O3/c1-25-16-9-7-15(8-10-16)21(24)23-17-4-2-3-5-19(17)26-20-12-14(13-22)6-11-18(20)23/h2-12H,1H3 |
Clave InChI |
JNDAHXOWDRYLBK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C#N)OC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


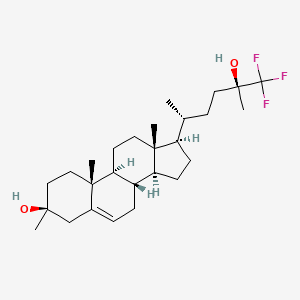

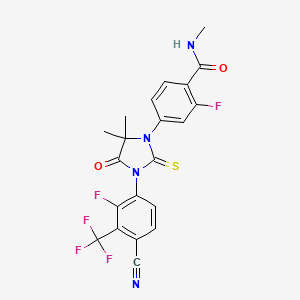
![(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B11931320.png)
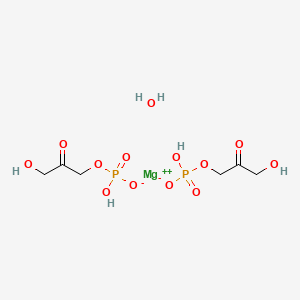

![(3S,5R,8S,9R,10S,13R,14S,17S)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11931338.png)
![4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride](/img/structure/B11931341.png)

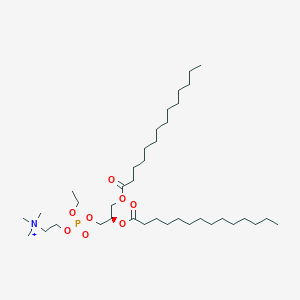
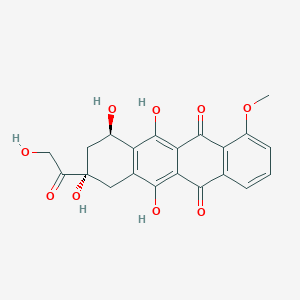

![N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide](/img/structure/B11931364.png)

